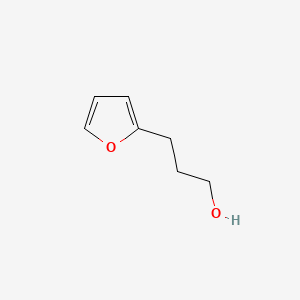

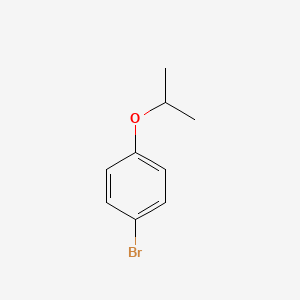

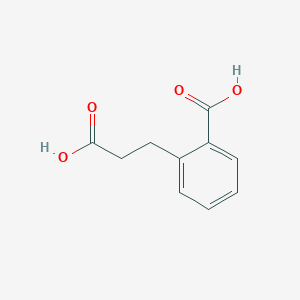

![molecular formula C6H11NO2 B1267967 1H,3H,5H-恶唑并[3,4-c]恶唑,二氢-7a-甲基- CAS No. 7747-34-4](/img/structure/B1267967.png)

1H,3H,5H-恶唑并[3,4-c]恶唑,二氢-7a-甲基-

描述

Synthesis Analysis

Oxazolone, also known as azlactone, and related compounds like oxazoles can be synthesized via various routes. One common method involves the cyclization of acyl-nitroso compounds with urea in boiling methanol or ethanol to produce dihydro-oxazines, which are closely related to oxazoles. The dehydration of these dihydro-oxazines can lead to the formation of oxazines, a step that might be analogous in the synthesis of specific oxazoles like the one (Sainsbury, 1991).

Molecular Structure Analysis

Oxazoles and oxazolones exhibit diverse molecular structures due to the presence of oxygen and nitrogen atoms within the ring. These atoms contribute to the heterocyclic compound’s chemical behavior and reactivity. Oxazolones exist in five isomeric forms, varying by the location of the carbonyl group and the double bonds. This structural diversity is essential for the compound’s chemical versatility and its utility in various synthetic applications (Kushwaha & Kushwaha, 2021).

Chemical Reactions and Properties

Oxazoles are known for their reactivity in various chemical reactions, including electrophilic substitutions and nucleophilic additions, due to the electron-rich nature of the nitrogen atom and the aromatic system. These reactions allow for further functionalization and modification of the oxazole ring, expanding the chemical diversity and utility of these compounds. Specific reactions and properties would depend on the substituents present in the compound , but oxazoles generally serve as versatile intermediates in organic synthesis (De Coen et al., 2018).

科学研究应用

金属(II)配合物的形成

1H,3H,5H-恶唑并[3,4-c]恶唑,二氢-7a-甲基-用于制备金属(II)配合物,如铜、镍、钴和锌的配合物。这些配合物通过各种技术表征,包括微量分析和磁矩测量,以及电子和红外光谱检查 (Teo & O'connor, 1983)。

双环恶唑烷的合成

该化合物有助于合成新的双环恶唑烷化合物。这些化合物使用 FT-IR、1HNMR 光谱和单晶 X 射线衍射分析等技术进行表征。通过密度泛函理论 (DFT) 和时变 DFT 研究它们的电子和光物理性质,观察分子内电荷转移 (Abbas et al., 2018)。

α-羟甲基丝氨酸的制备

该化合物还用于制备 α-羟甲基丝氨酸。方法包括用硫化氢或催化氢化处理二氢-1H,3H,5H-恶唑并[3,4-c]恶唑-7a-羧酸的铜(II)配合物 (O'Conner, Brush & Teo, 1977)。

质谱研究

该化合物用于质谱研究,特别是用于检查衍生自(S)-丝氨酸的羧基取代恶唑。这些研究包括气相色谱/质谱法,以表征酸的甲酯和乙酯 (O'Conner, Smith & Teo, 1976)。

安全和危害

属性

IUPAC Name |

7a-methyl-1,3,5,7-tetrahydro-[1,3]oxazolo[3,4-c][1,3]oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6-2-8-4-7(6)5-9-3-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIJBUYJSIQULU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12COCN1COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074249 | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

CAS RN |

7747-34-4 | |

| Record name | 5-Methyl-1-aza-3,7-dioxabicyclo[3.3.0]octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7747-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,3H,5H-Oxazolo(3,4-c)oxazole, dihydro-7a-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007747344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the key structural features of the synthesized 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl- derivatives and how were they characterized?

A1: The research focuses on two derivatives of 1H,3H,5H-Oxazolo[3,4-c]oxazole, dihydro-7a-methyl-:

- FT-IR Spectroscopy: This provided information about the functional groups present in the molecules. []

- 1H NMR Spectroscopy: This technique revealed details about the hydrogen atom environments within the molecules. []

- Single Crystal X-ray Diffraction Analysis: This provided definitive information about the three-dimensional structures of the compounds, including bond lengths, bond angles, and torsion angles. []

Q2: How did the researchers utilize computational chemistry to study the properties of these compounds?

A2: Density functional theory (DFT) calculations were employed at the B3LYP/6-31G** level of theory to gain insights into the properties of the synthesized compounds. []

- Geometric Optimization: DFT calculations were used to optimize the ground state geometries of the compounds. The calculated bond lengths, bond angles, and torsion angles showed good agreement with the experimental data obtained from X-ray crystallography. This validated the accuracy of the chosen computational method. []

- Electronic and Photophysical Properties: The researchers employed TD-DFT calculations at the B3LYP/6-31G** level of theory to investigate the electronic and photophysical properties of the compounds. These calculations revealed intramolecular charge transfer within both molecules. The absorption wavelengths were calculated both in a vacuum and in various solvents (acetone, acetonitrile, dimethylformamide, dimethyl sulfoxide, and methanol) to understand solvent effects on the electronic transitions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

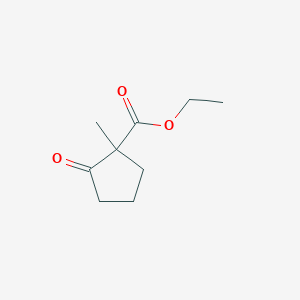

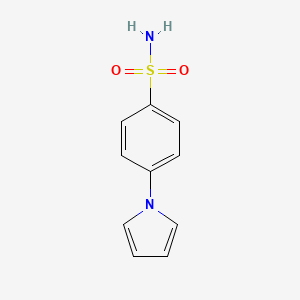

![2-amino-10-ethyldibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B1267888.png)

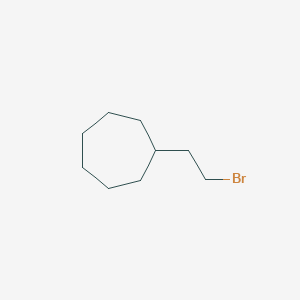

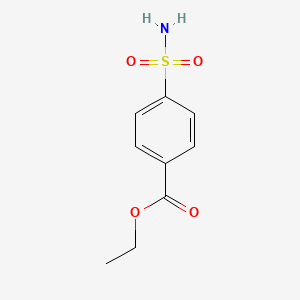

![2-[(2-Amino-2-methylpropyl)amino]ethanol](/img/structure/B1267896.png)

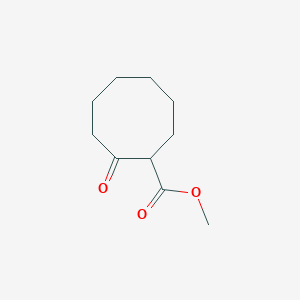

![2-[(2-Amino-2-methylpropyl)amino]-2-methylpropan-1-ol](/img/structure/B1267897.png)